2-Methylidene-3-phenylbutanal
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Overview
Description
2-METHYLENE-3-PHENYL-BUTYRALDEHYDE is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol It is characterized by the presence of a methylene group attached to a phenyl-substituted butyraldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE can be achieved through several methods. One common approach involves the reaction of benzaldehyde with isobutyraldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methylene group .
Industrial Production Methods
Industrial production of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced catalytic systems and reaction monitoring techniques ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-METHYLENE-3-PHENYL-BUTYRALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions yield alcohols or alkanes.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Production of 2-methyl-3-phenylbutanol or 2-methyl-3-phenylbutane.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-METHYLENE-3-PHENYL-BUTYRALDEHYDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the methylene group.
Cinnamaldehyde: Contains a phenyl group and an α,β-unsaturated aldehyde moiety.
Butyraldehyde: A straight-chain aldehyde without the phenyl and methylene groups.
Uniqueness
2-METHYLENE-3-PHENYL-BUTYRALDEHYDE is unique due to the presence of both a methylene group and a phenyl-substituted butyraldehyde structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts .
Properties
CAS No. |
80691-79-8 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methylidene-3-phenylbutanal |
InChI |
InChI=1S/C11H12O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-8,10H,1H2,2H3 |
InChI Key |
XGDRYBAMXVBPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=C)C=O |
Origin of Product |
United States |
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